Evidence Item 1: Superior Catalytic Activity in Ammonia Borane Hydrolysis vs. Other Nickel Halides
In the catalytic hydrolysis of ammonia borane (NH₃BH₃) for hydrogen generation, catalysts derived from NiBr₂ exhibit superior performance compared to those derived from NiCl₂, NiF₂, and NiI₂. This is a direct head-to-head comparison of the nickel halide precursors under identical in-situ synthesis conditions [1]. The NiBr₂-derived catalyst achieved the highest hydrogen evolution rate and, crucially, the lowest activation energy (Ea), indicating it is the most efficient catalyst in this class for this reaction [1].
| Evidence Dimension | Activation Energy (Ea) for NH₃BH₃ Hydrolysis |
|---|---|
| Target Compound Data | 25.58 kJ/mol |
| Comparator Or Baseline | NiCl₂ (28.09 kJ/mol), NiF₂ (31.21 kJ/mol), NiI₂ (29.45 kJ/mol) |
| Quantified Difference | NiBr₂-derived catalyst has an Ea 2.51 kJ/mol lower than NiCl₂, which translates to a higher reaction rate at a given temperature. |
| Conditions | Catalysts were in-situ synthesized from respective nickel halides in aqueous NaBH₄/NH₃BH₃ solution, stabilized with PVP. |
Why This Matters
This lower activation energy directly correlates to faster kinetics and greater energy efficiency, making NiBr₂ hydrate the optimal precursor choice for hydrogen storage and fuel cell research.
- [1] Metin, Ö., Şahin, Ş., & Özkar, S. (2013). In Situ Synthesis of Ni(0) Catalysts Derived from Nickel Halides for Hydrolytic Dehydrogenation of Ammonia Borane. Catalysis Letters, 143(9), 873–880. View Source
